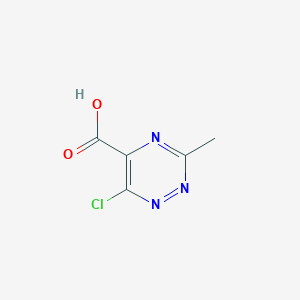
6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid is a heterocyclic organic compound that belongs to the triazine family. This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 5th position on the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylsulfanyl-1,2,4-triazine-6-ol with thionyl chloride (SOCl2) to form 3-methylsulfanyl-5-chloro-6-carboxylate-1,2,4-triazine . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Reactions: Formation of substituted triazine derivatives.
Oxidation Reactions: Formation of triazine oxides.
Reduction Reactions: Formation of reduced triazine derivatives.
Scientific Research Applications
6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used as an intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its ability to form hydrogen bonds and coordinate with metal ions contributes to its biological and chemical activities .
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in amide coupling reactions.
5-Chloro-3-methyl-1,2,4-triazine-6-carboxylate: A closely related compound with similar chemical properties.
2,4,6-Tri-substituted-1,3,5-triazines: These compounds exhibit diverse biological activities and are used in various applications.
Uniqueness: 6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro, methyl, and carboxylic acid groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C5H4ClN3O2 |
|---|---|
Molecular Weight |
173.56 g/mol |
IUPAC Name |
6-chloro-3-methyl-1,2,4-triazine-5-carboxylic acid |
InChI |
InChI=1S/C5H4ClN3O2/c1-2-7-3(5(10)11)4(6)9-8-2/h1H3,(H,10,11) |
InChI Key |
MXIKFZZMDGNHID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N=N1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















